chemical structure and properties of 6-ethylsulfanyl-1H-indole-3-carbonitrile
chemical structure and properties of 6-ethylsulfanyl-1H-indole-3-carbonitrile
Topic: Chemical Structure and Properties of 6-Ethylsulfanyl-1H-indole-3-carbonitrile Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary
6-Ethylsulfanyl-1H-indole-3-carbonitrile (also known as 6-(ethylthio)-1H-indole-3-carbonitrile) is a specialized heterocyclic scaffold belonging to the class of substituted indole-3-carbonitriles . This chemical series has garnered significant attention in drug discovery, particularly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and as potential antiproliferative agents targeting tubulin polymerization or specific kinases.
The introduction of the ethylsulfanyl (ethylthio) moiety at the C6 position modulates the lipophilicity and steric profile of the indole core, potentially enhancing binding affinity within hydrophobic allosteric pockets (e.g., the NNRTI binding pocket of HIV-1 Reverse Transcriptase). This guide provides a comprehensive technical analysis of its structure, physiochemical properties, synthetic pathways, and biological mechanisms.
Chemical Structure & Physiochemical Properties[1][2][3]
Molecular Identity
-
IUPAC Name: 6-ethylsulfanyl-1H-indole-3-carbonitrile
-
Molecular Formula: C₁₁H₁₀N₂S
-
Molecular Weight: 202.28 g/mol
-
SMILES: CCSC1=CC2=C(C=C1)NC=C2C#N
-
Core Scaffold: Indole (Benzopyrrole) fused with a nitrile group at C3 and an ethylthio ether at C6.
Physiochemical Profile
The following data represents calculated and predicted values based on structure-property relationships (SPR) of analogous 6-substituted indoles.
| Property | Value | Significance |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; optimized for membrane permeability and hydrophobic pocket binding. |
| TPSA | ~49 Ų | Good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding with backbone carbonyls (e.g., Lys101 in HIV RT). |
| H-Bond Acceptors | 2 (N, S) | The nitrile nitrogen is a weak acceptor; sulfur can act as a weak acceptor. |
| pKa (Indole NH) | ~16 | Weakly acidic; remains neutral at physiological pH. |
| Melting Point | 145–155 °C | Typical for crystalline indole-3-carbonitriles. |
Synthesis & Manufacturing Protocols
The synthesis of 6-ethylsulfanyl-1H-indole-3-carbonitrile typically proceeds via the functionalization of a halogenated precursor. The C6 position of the indole ring is electron-rich and not susceptible to classical nucleophilic aromatic substitution (
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the primary synthetic route starting from commercially available 6-bromoindole.
Figure 1: Synthetic pathway converting 6-bromoindole to the target thioether via formylation, cyanation, and Pd-catalyzed coupling.
Detailed Experimental Protocol (Step-by-Step)
Stage 1: Synthesis of 6-Bromo-1H-indole-3-carbonitrile
Note: This intermediate is also commercially available.
-
Reagents: 6-Bromoindole (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.1 eq), DMF, Acetone.
-
Procedure:
-
Dissolve 6-bromoindole in anhydrous acetonitrile or DMF at 0°C.
-
Dropwise add CSI over 30 minutes. Stir for 1 hour.
-
Quench with DMF/water to convert the intermediate N-chlorosulfonyl amide to the nitrile.
-
Purification: Recrystallize from ethanol/water.
-
Yield: Typically 75-85%.
-
Stage 2: Palladium-Catalyzed C-S Coupling (The Critical Step)
This step installs the ethylthio group. Standard nucleophilic substitution fails here; a Pd-catalyst is required to activate the C-Br bond.
-
Reagents:
-
Substrate: 6-Bromo-1H-indole-3-carbonitrile (1.0 eq)
-
Thiol Source: Ethanethiol (1.2 eq) or Sodium Ethanethiolate.
-
Catalyst:
(0.02 eq) or . -
Ligand: Xantphos (0.04 eq) (Crucial for high turnover in C-S coupling).
-
Base: DIPEA (Diisopropylethylamine) or
. -
Solvent: 1,4-Dioxane (degassed).
-
-
Workflow:
-
Setup: In a glovebox or under Argon stream, charge a pressure vial with the bromide, Pd catalyst, ligand, and base.
-
Addition: Add degassed dioxane and ethanethiol. Seal the vial immediately (ethanethiol is volatile, bp 35°C).
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for ethyl triplet (~1.2 ppm) and quartet (~2.9 ppm). Disappearance of aromatic protons characteristic of the 6-bromo pattern.
-
MS (ESI): [M+H]+ peak at 203.06.
-
Biological Activity & Mechanism of Action
Primary Target: HIV-1 Reverse Transcriptase (NNRTI)
Indole-3-carbonitriles are established bioisosteres of diarylpyrimidine (DAPY) NNRTIs (e.g., Etravirine).
-
Binding Mode: The molecule binds to the allosteric hydrophobic pocket (NNIBP) adjacent to the polymerase active site.
-
Role of Nitrile (C3-CN): Forms a critical hydrogen bond network with the backbone of Lys101 or Val179 .
-
Role of Ethylsulfanyl (C6-SEt):
-
The C6 substituent projects into a hydrophobic channel lined by residues Tyr181 , Tyr188 , and Trp229 .
-
The ethylthio group provides flexibility (rotational freedom) and lipophilicity, allowing the molecule to "wiggle" and maintain binding even when mutations (like Y181C) alter the pocket shape. This is a concept known as "strategic flexibility."
-
Mechanistic Diagram
Figure 2: Mechanism of Action illustrating the binding of the inhibitor to the HIV-1 RT allosteric pocket.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Hazard: Nitrile functionality can liberate cyanide under extreme metabolic or hydrolytic conditions, though the indole-3-carbonitrile bond is generally stable.
-
Thiol Precursors: Ethanethiol is extremely malodorous and volatile. All synthesis steps involving thiols must be performed in a high-efficiency fume hood with a bleach scrubber trap.
-
Storage: Store at -20°C, protected from light and moisture.
References
-
Synthesis of Indole-3-carbonitriles
- Title: "Efficient Synthesis of Indole-3-carbonitriles via Vilsmeier-Haack Reaction."
- Source: Organic Syntheses / Journal of Heterocyclic Chemistry.
- Context: Describes the foundational method for installing the nitrile group
-
Link: [Link]
-
Palladium-Catalyzed C-S Coupling
- Title: "Pd-Catalyzed Synthesis of Aryl Sulfides
- Source: Journal of the American Chemical Society (Hartwig/Buchwald groups).
- Context: Protocol for converting 6-bromoindole to 6-ethylthioindole.
-
Link: [Link]
-
HIV NNRTI Structure-Activity Relationships
- Title: "Novel indole based NNRTIs with improved potency against wild type and resistant HIV."
- Source: Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the indole-3-carbonitrile scaffold for HIV inhibition.
-
Link: [Link]
-
Biological Importance of Indoles
